![molecular formula C15H9Cl2N3S2 B14310768 2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole CAS No. 112941-14-7](/img/structure/B14310768.png)
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole typically involves multiple steps:
Preparation of 5,6-Dichloro-1H-benzimidazole: This can be synthesized by condensing chloroacetic acid with o-phenylenediamine in the presence of hydrochloric acid.
Formation of the Sulfanyl Intermediate: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Cyclization to Form Benzothiazole: The final step involves the cyclization of the intermediate with a suitable reagent to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the benzimidazole ring.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor, particularly urease inhibitors.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which affects cell division and can lead to cell death . This makes them potential candidates for anticancer and antiparasitic drugs.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative used as an antifungal agent.
Mebendazole: Another benzimidazole derivative used as an antiparasitic drug.
Uniqueness
2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole is unique due to the presence of both benzimidazole and benzothiazole rings, which confer distinct chemical properties and potential biological activities
Propiedades
Número CAS |
112941-14-7 |
|---|---|
Fórmula molecular |
C15H9Cl2N3S2 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
2-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9Cl2N3S2/c16-8-5-11-12(6-9(8)17)20-15(19-11)21-7-14-18-10-3-1-2-4-13(10)22-14/h1-6H,7H2,(H,19,20) |
Clave InChI |
MXVJIUGJRWYKRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CSC3=NC4=CC(=C(C=C4N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


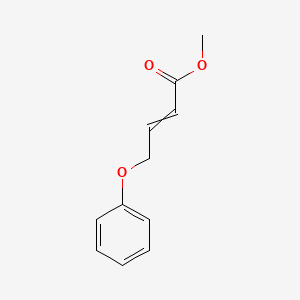
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)
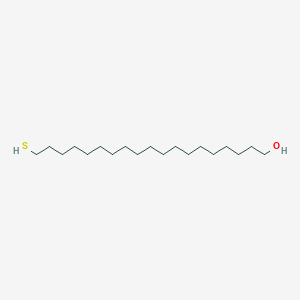

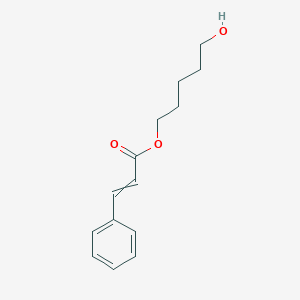
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
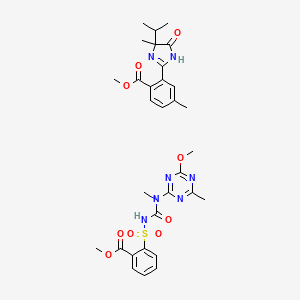
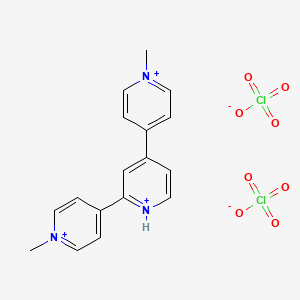
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)

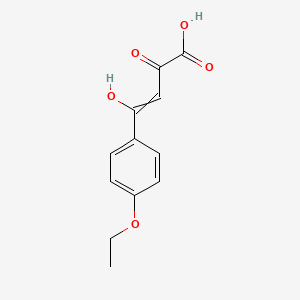
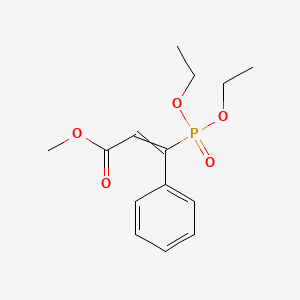
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
